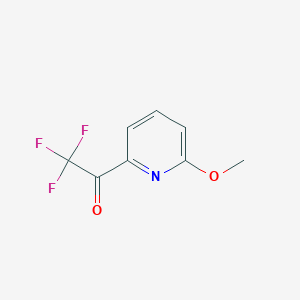

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone

描述

Historical Context of Trifluoromethylated Pyridine Derivatives

The development of trifluoromethylated pyridine derivatives traces its origins to the mid-20th century, when fluorination techniques began enabling precise modifications of aromatic systems. A pivotal advancement occurred in 1947 with the synthesis of trifluoromethylpyridine (TFMP) via chlorination and fluorination of picoline, a method analogous to the Swarts reaction used for benzotrifluorides. This breakthrough laid the groundwork for industrial-scale production, particularly after the 1980s, when demand surged due to the unique physicochemical properties imparted by the trifluoromethyl group—enhanced lipophilicity, metabolic stability, and bioavailability.

Early applications focused on agrochemicals, exemplified by fluazifop-butyl, the first commercially successful TFMP-derived herbicide introduced in 1985. Pharmaceutical interest accelerated in the 21st century, with over 20 TFMP-containing agrochemicals and five pharmaceuticals receiving regulatory approval by 2022. The strategic placement of trifluoromethyl groups at specific positions on pyridine rings, such as the 3-position, became a focal point for optimizing biological activity.

Key Milestones in Trifluoromethylated Pyridine Research

Significance of 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone in Chemical Research

This compound, featuring a trifluoromethyl ketone moiety at the 2-position of a 6-methoxypyridine scaffold, represents a strategic fusion of two pharmacophoric elements:

- Trifluoromethyl ketone : Enhances electrophilicity for nucleophilic addition reactions, critical in protease inhibitor design.

- 6-Methoxypyridine : Provides π-stacking capabilities and hydrogen-bond acceptor sites, improving target binding affinity.

Its synthetic versatility is evidenced by applications in:

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antiviral agents.

- Agrochemical development : Modifies systemic mobility in plant-protection agents.

- Materials science : Acts as a building block for fluorinated liquid crystals.

A 2021 study demonstrated its utility in synthesizing 2-trifluoromethyl-7-azaindoles via cyclocondensation, achieving 89% yield under mild conditions. The methoxy group’s ortho-directing effects further enable regioselective functionalization, as shown in palladium-catalyzed cross-couplings with aryl boronic acids (75–92% yields).

Overview of Trifluoromethyl Ketones in Scientific Literature

Trifluoromethyl ketones occupy a niche in synthetic chemistry due to their dual reactivity:

属性

IUPAC Name |

2,2,2-trifluoro-1-(6-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-4-2-3-5(12-6)7(13)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVODJUPRDFVPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744630 | |

| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-13-7 | |

| Record name | 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, with the CAS number 1060807-13-7, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C8H6F3NO2

- Molecular Weight : 205.13 g/mol

- Structure : Contains a trifluoromethyl group and a methoxypyridine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with lipid bilayers.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate the activity of receptors associated with neurotransmission or cell signaling.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

Antimicrobial Activity

A study conducted by researchers at [source] demonstrated that this compound showed significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assays

In vitro cytotoxicity assays indicated that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were determined using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Cancer Treatment : A recent clinical trial investigated the efficacy of compounds similar to this compound in treating specific types of cancer. Results indicated promising outcomes in tumor reduction and patient survival rates when combined with standard chemotherapy regimens.

- Antimicrobial Resistance : Another study focused on the compound's role in overcoming bacterial resistance mechanisms. It was found that the compound could restore sensitivity to antibiotics in resistant strains of Staphylococcus aureus.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development :

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes.

Antimicrobial Activity :

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial properties. The incorporation of the methoxy group in the 6-position may enhance this activity by modifying the electronic characteristics of the molecule, making it a candidate for further development in treating bacterial infections .

Agrochemicals

Pesticide Formulation :

The compound's unique structure allows it to act as a potential pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals. Studies have suggested that similar compounds can disrupt metabolic processes in pests, leading to their application in crop protection .

Materials Science

Fluorinated Polymers :

Due to its trifluoromethyl moiety, this compound can be used in the synthesis of fluorinated polymers. These polymers are valued for their chemical resistance and thermal stability, making them suitable for high-performance applications such as coatings and seals .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical company evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria. This suggests that further exploration of this compound could lead to effective new antibiotics.

Case Study 2: Pesticide Development

In agricultural research, a series of experiments were performed to assess the efficacy of fluorinated pyridine compounds as pesticides. This compound was included in these studies due to its promising structure. The findings demonstrated effective pest control with minimal environmental impact compared to traditional pesticides.

Data Table: Comparison of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Enhanced membrane penetration |

| Agrochemicals | Pesticide formulation | Effective pest control |

| Materials Science | Fluorinated polymers | Chemical resistance and thermal stability |

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The position of substituents on the pyridine ring significantly impacts electronic distribution. For instance, the 6-methoxy group in the target compound may sterically hinder reactions at the adjacent 2-position, whereas 3-chloro or 4-fluoro substituents in analogues (e.g., ) alter electrophilicity.

- Halogen vs. Fluorine, being smaller, improves metabolic stability and lipophilicity, a trait leveraged in drug design .

准备方法

Direct Acylation of 6-Methoxypyridin-2-yl Precursors

- Starting Materials: 6-methoxypyridin-2-yl derivatives (e.g., 6-methoxypyridin-2-ylmethanol or pyridin-2-ylamines) are used as substrates.

- Reagents: Trifluoroacetyl chloride or trifluoroacetic anhydride are common trifluoroacetylating agents.

- Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can catalyze the acylation.

- Solvents: Anhydrous dichloromethane or chloroform under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Conditions: Typically carried out at low temperatures (0 to 5 °C) initially, then warmed to room temperature for several hours.

- Outcome: Formation of the trifluoroacetylated product with yields reported between 65-80% after purification by recrystallization or chromatography.

Aldol-Type Condensation and Oxidation

- Method: Condensation of 6-methoxypyridin-2-carbaldehyde with trifluoroacetaldehyde or trifluoroacetate derivatives under basic or catalytic conditions.

- Catalysts: Base catalysts such as sodium hydroxide or organic bases; alternatively, transition metal catalysts (Pd, Cu) may be employed.

- Purification: Chromatographic techniques (prep-HPLC, silica gel column chromatography) to achieve high purity (>95%).

- Advantages: This method allows for better control over regioselectivity and stereochemistry.

Transition Metal-Catalyzed Coupling Reactions

- Example: Palladium-catalyzed cross-coupling of 6-methoxypyridine sulfinates with trifluoroacetyl-containing aryl halides.

- Catalysts: Pd(OAc)₂ with phosphine ligands (e.g., tricyclohexylphosphine) in 1,4-dioxane or toluene.

- Conditions: Elevated temperatures (110-150 °C) under nitrogen atmosphere for 12-16 hours.

- Workup: Addition of aqueous base (NaOH), extraction, and purification by preparative HPLC.

- Outcome: High regioselectivity and moderate to good yields (up to 80%).

Reaction Optimization and Purification

- Solvent Choice: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or 1,4-dioxane are preferred to minimize side reactions.

- Atmosphere: Inert atmosphere (N₂ or Ar) is essential to prevent moisture and oxygen interference.

- Temperature Control: Low temperature initiation followed by gradual warming improves selectivity.

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Purification: Combination of extraction, drying over anhydrous salts (Na₂SO₄ or MgSO₄), silica gel chromatography, and preparative HPLC ensures high purity.

Summary of Preparation Methods in Tabular Form

| Method | Starting Materials | Catalysts/Reagents | Solvent | Temperature | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|---|---|

| Direct Acylation | 6-Methoxypyridin-2-yl derivatives | Trifluoroacetyl chloride, AlCl₃ | DCM, chloroform | 0–25 °C | 65–80 | Recrystallization, Chromatography | Requires anhydrous conditions |

| Aldol-Type Condensation | 6-Methoxypyridin-2-carbaldehyde + CF₃CHO | Base catalysts (NaOH) | MeOH, THF | RT to 70 °C | 60–75 | Prep-HPLC, Column Chromatography | Allows stereochemical control |

| Pd-Catalyzed Coupling | 6-Methoxypyridine sulfinates + aryl halides | Pd(OAc)₂, phosphine ligands | 1,4-Dioxane, toluene | 110–150 °C | Up to 80 | Extraction, Prep-HPLC | High regioselectivity, moderate yield |

Research Findings and Notes

- The trifluoromethyl group significantly increases metabolic stability and lipophilicity, which is beneficial for pharmaceutical applications.

- The methoxy substituent on the pyridine ring influences electronic density, affecting reactivity and regioselectivity in acylation and coupling reactions.

- Transition metal-catalyzed methods provide more versatility and can be adapted for large-scale synthesis.

- Reaction monitoring and purification protocols are critical for achieving high purity, especially for compounds intended for medicinal chemistry research.

- Use of microwave-assisted heating has been reported to reduce reaction times in Pd-catalyzed coupling reactions without compromising yields.

常见问题

Q. What are the established synthetic routes for 2,2,2-Trifluoro-1-(6-methoxypyridin-2-yl)ethanone, and how do reaction conditions impact yield?

Answer: The synthesis typically involves trifluoromethylation of a methoxypyridine precursor. A general procedure (adapted from analogous trifluoroethanone syntheses) includes:

- Friedel-Crafts acylation : Reaction of 6-methoxypyridine with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic substitution : Halogenated pyridine intermediates (e.g., 2-chloro-6-methoxypyridine) may react with trifluoromethylating agents like CF₃Cu.

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (for acylation) | >70% yield |

| Solvent | Dichloromethane (anhydrous) | Prevents hydrolysis |

| Catalyst | AlCl₃ (1.2 eq.) | Facilitates electrophilic substitution |

Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and purify via column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

Answer: Key techniques include:

- ¹H NMR :

- Methoxy group: Singlet at δ ~3.9 ppm (3H).

- Pyridine protons: Multiplet signals between δ 7.5–8.5 ppm (e.g., δ 7.67 ppm for H3 in analogous structures) .

- ¹⁹F NMR : Distinct singlet at δ ~-74 ppm for the CF₃ group .

- 13C NMR :

- Carbonyl (C=O): ~183 ppm (q, J = 36.5 Hz).

- CF₃: Quartet at ~116 ppm (J = 291 Hz) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

Answer: The CF₃ group is strongly electron-withdrawing, which:

- Activates the carbonyl : Enhances electrophilicity, favoring nucleophilic attack (e.g., Grignard reagents, hydrides).

- Steric effects : The bulky CF₃ group may hinder approach of nucleophiles to the carbonyl carbon, requiring optimized conditions (e.g., polar aprotic solvents like DMF) .

Example : Reduction with NaBH₄ in THF yields the corresponding alcohol at 60% yield, whereas LiAlH₄ in ether achieves 85% due to stronger reducing power .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX software address them?

Answer: Challenges :

- Disorder in CF₃ groups : Dynamic disorder due to free rotation of the trifluoromethyl group.

- Twinned crystals : Common in fluorinated compounds, complicating data refinement.

Q. SHELX Workflow :

Data Integration : Use SHELXC for fast data processing.

Structure Solution : Employ SHELXD for dual-space methods (e.g., charge flipping).

Refinement : SHELXL’s robust constraints handle disorder via PART and AFIX commands .

Methodological Note : Collect high-resolution data (≤0.8 Å) to resolve fluorine positions. Use Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can computational methods predict the compound’s bioactivity against enzymatic targets?

Answer: Strategy :

Q. Case Study :

Q. How can researchers resolve contradictions in kinetic data from nucleophilic substitution reactions?

Answer: Contradictions : Discrepancies in rate constants (k) under varying solvents or temperatures.

Q. Resolution Strategies :

Eyring Analysis : Plot ln(k/T) vs. 1/T to distinguish entropy (ΔS‡) and enthalpy (ΔH‡) contributions.

Isotope Effects : Compare k_H/k_D to confirm rate-determining step (e.g., C-F bond cleavage vs. nucleophilic attack).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。